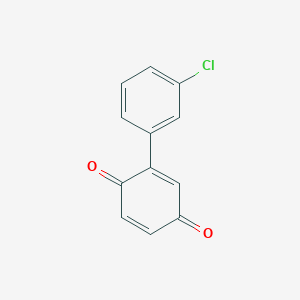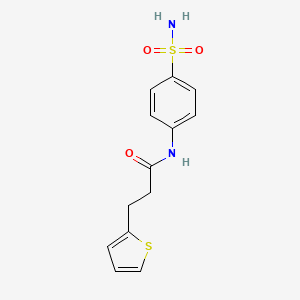![molecular formula C18H15N3S2 B12136422 4-methyl-3-[(naphthalen-1-ylmethyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole](/img/structure/B12136422.png)
4-methyl-3-[(naphthalen-1-ylmethyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-3-[(naphthalen-1-ylmethyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a naphthalen-1-ylmethyl sulfanyl group, a thiophen-2-yl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-[(naphthalen-1-ylmethyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate precursors.
Introduction of the Naphthalen-1-ylmethyl Sulfanyl Group: This step involves the reaction of the triazole intermediate with naphthalen-1-ylmethyl chloride in the presence of a base.
Introduction of the Thiophen-2-yl Group: The thiophen-2-yl group can be introduced through a coupling reaction, such as a Suzuki or Stille coupling, using thiophen-2-ylboronic acid or a similar reagent.
Methylation: The final step involves the methylation of the triazole ring, which can be achieved using methyl iodide or a similar methylating agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the thiophen-2-yl group, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can participate in substitution reactions, especially at the methyl group or the thiophen-2-yl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve halogenating agents like N-bromosuccinimide (NBS) or electrophilic reagents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydro derivatives.
Substitution: Halogenated derivatives or other substituted products.
Scientific Research Applications
4-methyl-3-[(naphthalen-1-ylmethyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.
Materials Science: It is explored for use in organic electronics and as a building block for advanced materials.
Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 4-methyl-3-[(naphthalen-1-ylmethyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. The compound may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: These compounds share the triazole ring structure and may have similar biological activities.
Thiophene Derivatives: Compounds containing the thiophen-2-yl group can exhibit similar electronic properties and reactivity.
Naphthalene Derivatives: These compounds share the naphthalen-1-ylmethyl group and may have similar aromatic characteristics.
Uniqueness
4-methyl-3-[(naphthalen-1-ylmethyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole is unique due to the combination of its structural features, which confer distinct electronic, steric, and reactivity properties. This uniqueness makes it a valuable compound for diverse scientific research applications.
Properties
Molecular Formula |
C18H15N3S2 |
|---|---|
Molecular Weight |
337.5 g/mol |
IUPAC Name |
4-methyl-3-(naphthalen-1-ylmethylsulfanyl)-5-thiophen-2-yl-1,2,4-triazole |
InChI |
InChI=1S/C18H15N3S2/c1-21-17(16-10-5-11-22-16)19-20-18(21)23-12-14-8-4-7-13-6-2-3-9-15(13)14/h2-11H,12H2,1H3 |
InChI Key |
LIVXPYFLGUHNCW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC=CC3=CC=CC=C32)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-(4-ethylbenzylidene)-3-[4-(4-methylpiperidin-1-yl)-4-oxobutyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12136344.png)

![4-[(2,6-Dichlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B12136351.png)

![2-[[4-amino-5-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B12136363.png)
![2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B12136372.png)
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B12136392.png)
![(5Z)-5-{[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12136401.png)
![1-(4-Bromophenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-1-one](/img/structure/B12136410.png)


![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide](/img/structure/B12136432.png)

![2-[(3-chlorobenzyl)sulfanyl]-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12136447.png)
